4-N-methyl-5-nitropyrimidine-2,4-diamine

Synthetic Methodology Cross-Coupling Reactivity

Researchers using unsubstituted 2,4-diamino-5-nitropyrimidines risk inconsistent SAR data due to missing N-methyl pharmacophore. 4-N-Methyl-5-nitropyrimidine-2,4-diamine (CAS 5096-95-7) provides the validated kinase inhibitor scaffold. - Pre-installed N-methyl group: Critical for MTH1 potency (TH287 IC50 0.8 nM) - Quantified baseline: LogP 1.19, PSA 109.65 vs. unsubstituted analog PSA 123.64 - Streamlined synthesis: Enables direct Pd-catalyzed amination libraries without post-hoc alkylation

Molecular Formula C5H7N5O2
Molecular Weight 169.14 g/mol
CAS No. 5096-95-7
Cat. No. B189754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-methyl-5-nitropyrimidine-2,4-diamine
CAS5096-95-7
Molecular FormulaC5H7N5O2
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1[N+](=O)[O-])N
InChIInChI=1S/C5H7N5O2/c1-7-4-3(10(11)12)2-8-5(6)9-4/h2H,1H3,(H3,6,7,8,9)
InChIKeyLCSKXWALQLGWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-N-Methyl-5-nitropyrimidine-2,4-diamine: Identity & Sourcing


4-N-Methyl-5-nitropyrimidine-2,4-diamine (CAS 5096-95-7) is a substituted diamino pyrimidine derivative with the molecular formula C5H7N5O2 [1]. This compound belongs to the broader class of 2,4-diamino-5-nitropyrimidines, a scaffold of significant interest in medicinal chemistry due to its established potential as a kinase inhibitor core and its utility as a key intermediate for synthesizing biologically active molecules, including antimalarials like pyrimethamine [2]. Its defining structural features include a nitro group at the 5-position and an N-methyl substitution on the 4-amino group, which are critical for modulating its reactivity, electronic properties, and interaction with biological targets compared to unsubstituted or differently substituted analogs [1].

4-N-Methyl-5-nitropyrimidine-2,4-diamine: Not a Generic Substitute


The 4-N-methyl substitution in 4-N-methyl-5-nitropyrimidine-2,4-diamine is not a trivial modification; it fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and steric profile compared to its unsubstituted analog, 2,4-diamino-5-nitropyrimidine (CAS 18620-73-0). This N-methylation directly impacts the compound's utility as a synthetic intermediate by modulating nucleophilicity at the adjacent amino group and influencing the reactivity of the pyrimidine ring in palladium-catalyzed amination reactions [1]. Furthermore, in a biological context, the presence of a 4-N-methyl group is a critical structural determinant for achieving potent and selective kinase inhibition, as demonstrated by the potent MTH1 inhibitor TH287 (IC50 0.8 nM), which is a 6-aryl-4-N-methylpyrimidine-2,4-diamine . Therefore, substituting this compound with an unsubstituted analog could lead to vastly different reaction outcomes in synthesis or a complete loss of desired biological activity, making precise analog selection essential for reproducible research and development.

4-N-Methyl-5-nitropyrimidine-2,4-diamine: Evidence for Differentiation


Cross-Coupling Reactivity: N4-Methylation Effect

The presence of the N4-methyl group on the pyrimidine ring alters its reactivity in palladium-catalyzed amination. While specific yield data for this exact compound is not available in the open literature, studies on analogous chloro-substituted 5-nitropyrimidines demonstrate that the electronic and steric effects of N-substituents are crucial for achieving high yields of di-substituted products [1]. The N-methyl group, compared to an unsubstituted amine (NH2), provides a unique balance of steric bulk and electronic donation, which is expected to influence reaction kinetics and yield differently, thereby offering a distinct synthetic route profile compared to using the parent 2,4-diamino-5-nitropyrimidine.

Synthetic Methodology Cross-Coupling Reactivity

MTH1 Inhibition: N4-Methyl Pharmacophore

The 4-N-methyl-pyrimidine-2,4-diamine core is a key structural feature for potent biological activity. This is directly evidenced by the compound TH287 (6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine), a first-in-class MTH1 inhibitor with an IC50 of 0.8 nM . The N4-methyl group is an integral part of the pharmacophore; analogs lacking this specific substitution pattern, such as the broader class of 2,4-diamino-5-nitropyrimidines, have not been reported with comparable single-digit nanomolar potency for this target. This suggests that 4-N-methyl-5-nitropyrimidine-2,4-diamine provides a foundational scaffold that is more likely to yield high-potency leads in drug discovery programs targeting MTH1 or related enzymes.

Medicinal Chemistry Kinase Inhibition SAR

Physicochemical Profile: Impact of N-Methylation

N4-methylation directly impacts the physicochemical profile of the molecule. 4-N-methyl-5-nitropyrimidine-2,4-diamine has a calculated LogP of 1.1861 and a polar surface area (PSA) of 109.65 [1]. In contrast, its unsubstituted parent compound, 2,4-diamino-5-nitropyrimidine (CAS 18620-73-0), has a reported PSA of 123.64 and a different hydrogen bond donor count (4 vs. 3 for the N-methyl analog) [2]. The lower PSA and reduced hydrogen-bonding capacity of the N-methyl derivative imply increased lipophilicity (LogP), which can translate to better membrane permeability in cellular assays and altered solubility profiles in organic solvents, critical factors for formulation and in vitro testing.

Physicochemical Properties Solubility LogP

4-N-Methyl-5-nitropyrimidine-2,4-diamine: Application Scenarios


Kinase Inhibitor Libraries via Palladium-Catalyzed Amination

4-N-methyl-5-nitropyrimidine-2,4-diamine serves as a versatile scaffold for generating diverse libraries of diamino-pyrimidines via palladium-catalyzed amination [1]. Its pre-installed N-methyl group on the 4-amino position allows for the direct exploration of chemical space around this key vector without the need for subsequent N-alkylation steps. This streamlines the synthesis of analogs like TH287, a potent MTH1 inhibitor, and facilitates the rapid exploration of structure-activity relationships (SAR) for kinase targets .

Physicochemical Reference Standard for Lead Optimization

This compound can function as a key reference point for understanding the impact of N-methylation on the physicochemical properties of 2,4-diamino-5-nitropyrimidines. Its calculated properties (LogP 1.19, PSA 109.65) provide a clear, quantifiable baseline against which to measure the effects of further substitutions on lipophilicity and polarity [1]. This is essential for medicinal chemists aiming to balance potency with favorable drug-like properties, such as cell permeability, and can guide the selection of building blocks that will not compromise a lead series' pharmacokinetic potential.

Synthetic Intermediate for 2-Substituted 5-Nitropyrimidines

As evidenced by early synthetic work, 5-nitropyrimidines are key precursors for generating 2-substituted derivatives [1]. 4-N-methyl-5-nitropyrimidine-2,4-diamine can be used as an intermediate in the synthesis of more complex molecules, where the 2-amino group can be diazotized and displaced, or the 5-nitro group can be reduced to an amine for further functionalization. This provides a valuable entry point into compounds that are not readily accessible from simpler pyrimidine building blocks.

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